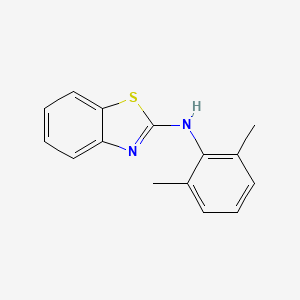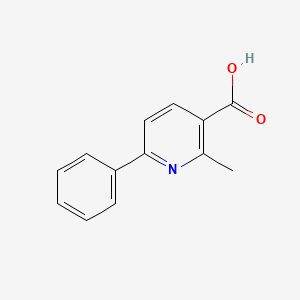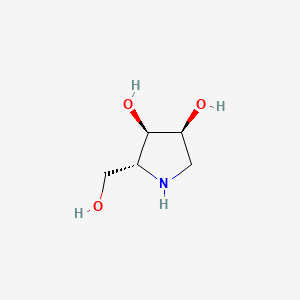
1,4-Dideoxy-1,4-imino-D-ribitol
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-ribitol is a member of pyrrolidines.
This compound is a natural product found in Angylocalyx pynaertii and Morus alba with data available.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
1,4-Dideoxy-1,4-imino-D-ribitol derivatives have demonstrated anti-cancer properties. New derivatives were synthesized and evaluated for their cytotoxicity against solid and hematological malignancies. For example, 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol showed significant cytotoxicity toward SKBR3 (breast cancer) cells and inhibited the growth of JURKAT cells (Bello et al., 2011).
Synthesis Techniques
Researchers have developed various methods for the synthesis of this compound:
- Stereoselective total synthesis of 1,4-dideoxy-1,4-imino-L-ribitol was achieved from D-glucose, highlighting the regioselective ring-opening of epoxide as a key step (Dhudmal et al., 2018).
- A simple and efficient synthesis of this compound, along with other glycosidase inhibitors, was described from commercially available D-ribose (Chirke et al., 2014).
- Another study described a highly stereoselective approach involving the addition of Grignard reagent on lactamine for the synthesis of 1,4-dideoxy-1,4-imino-derivatives of d-allitol, d-ribitol, ethyl-erythritol, and other compounds (Chirke et al., 2015).
- A convenient synthesis method from D-ribose, involving base-promoted hydrolysis and cyclization of dimesylated L-lyxitol with benzylamine, was also reported (Oba et al., 2013).
Iminosugar Synthesis and Biological Activity
This compound and related iminosugars have been synthesized using diverse strategies, and these compounds are extensively studied for their potential therapeutic properties:
- The first stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol was described, highlighting its potential against viral infections, diabetes, cancer, and tuberculosis (De Angelis et al., 2020).
- Iminosugar 1,4-dideoxy-1,4-imino-D-arabinitol was isolated from marine sponges, indicating its occurrence in marine environments and its role as an alpha-glucosidase inhibitor (Saludes et al., 2007).
Propiedades
| 105990-41-8 | |
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
Clave InChI |
OQEBIHBLFRADNM-MROZADKFSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
SMILES canónico |
C1C(C(C(N1)CO)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

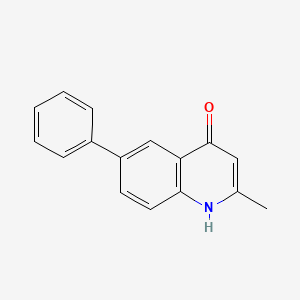
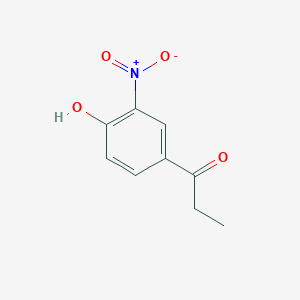
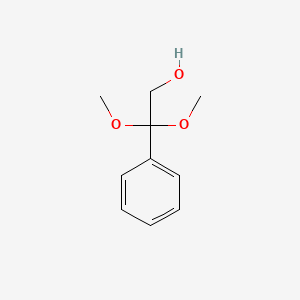
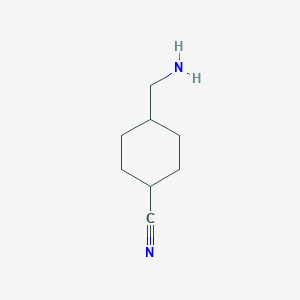
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
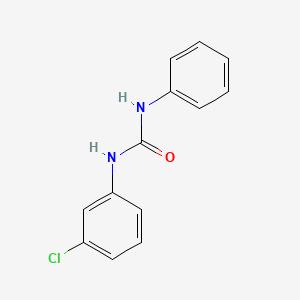

![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)
